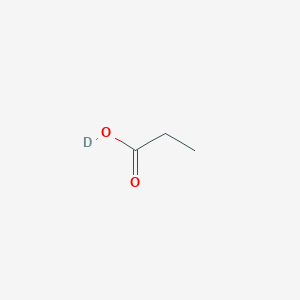
Propionic acid-OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid-OD, also known as deuterated propionic acid, is a derivative of propionic acid where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionic acid-OD can be synthesized through several methods. One common approach involves the deuteration of propionic acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Industrial Production Methods
Industrial production of this compound typically involves the deuteration of propionic acid using deuterium oxide (D2O) as a solvent. This process is carried out under controlled conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid-OD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propanol-OD.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Propanol-OD.
Substitution: Depending on the substituent, various deuterated derivatives can be formed.
Applications De Recherche Scientifique
Propionic acid-OD has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of propionic acid in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of propionic acid-OD involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized similarly to propionic acid, but the presence of deuterium can alter the rate of metabolic reactions. This alteration is due to the kinetic isotope effect, where the presence of a heavier isotope (deuterium) affects the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid: The non-deuterated form of propionic acid-OD.
Acetic acid-OD: A deuterated form of acetic acid.
Butyric acid-OD: A deuterated form of butyric acid.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This uniqueness makes it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C3H6O2 |
|---|---|
Poids moléculaire |
75.08 g/mol |
Nom IUPAC |
deuterio propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i/hD |
Clé InChI |
XBDQKXXYIPTUBI-DYCDLGHISA-N |
SMILES isomérique |
[2H]OC(=O)CC |
SMILES canonique |
CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


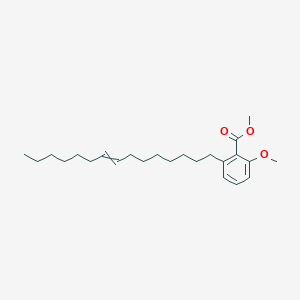
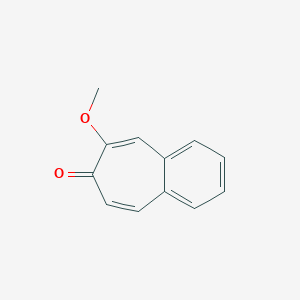
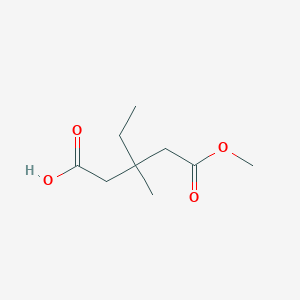
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
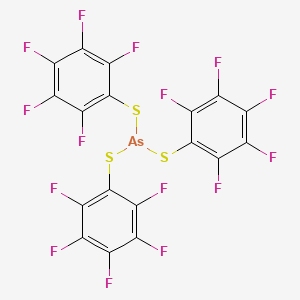
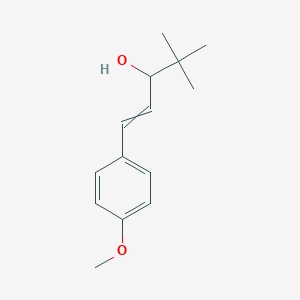
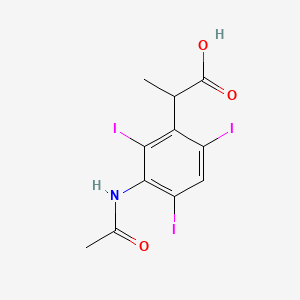
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
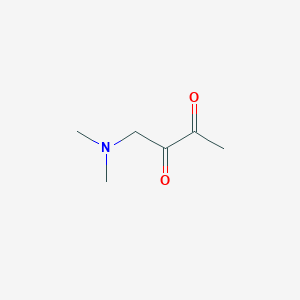
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
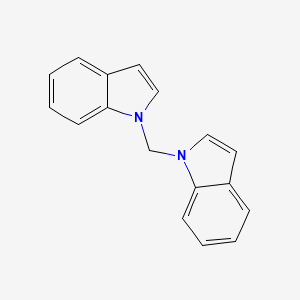
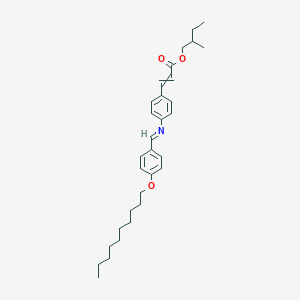
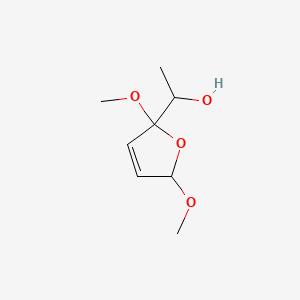
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
